molecular formula C23H19NO4 B2378509 [2-(Benzhydrylamino)-2-oxoethyl] 4-formylbenzoate CAS No. 474820-45-6

[2-(Benzhydrylamino)-2-oxoethyl] 4-formylbenzoate

Cat. No.: B2378509
CAS No.: 474820-45-6
M. Wt: 373.408
InChI Key: SVVRFYKEPVVJQK-UHFFFAOYSA-N
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Description

[2-(Benzhydrylamino)-2-oxoethyl] 4-formylbenzoate is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzhydrylamino group and a formylbenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(Benzhydrylamino)-2-oxoethyl] 4-formylbenzoate typically involves the reaction of benzhydrylamine with 4-formylbenzoic acid. The reaction is carried out under controlled conditions, often using solvents such as dichloromethane or ethanol. Catalysts like potassium tert-butoxide can be employed to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

[2-(Benzhydrylamino)-2-oxoethyl] 4-formylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as oxo derivatives, alcohols, and substituted benzhydrylamino compounds .

Mechanism of Action

The mechanism of action of [2-(Benzhydrylamino)-2-oxoethyl] 4-formylbenzoate involves its interaction with specific molecular targets. The benzhydrylamino group can interact with enzymes and receptors, potentially modulating their activity. The formylbenzoate moiety may also play a role in these interactions, contributing to the compound’s overall biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, [2-(Benzhydrylamino)-2-oxoethyl] 4-formylbenzoate is unique due to its specific structural features, which confer distinct chemical reactivity and potential biological activity. Its combination of a benzhydrylamino group and a formylbenzoate moiety sets it apart from other related compounds .

Properties

IUPAC Name

[2-(benzhydrylamino)-2-oxoethyl] 4-formylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19NO4/c25-15-17-11-13-20(14-12-17)23(27)28-16-21(26)24-22(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-15,22H,16H2,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVVRFYKEPVVJQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)COC(=O)C3=CC=C(C=C3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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